Dde-Dap(Fmoc)-OH

Description

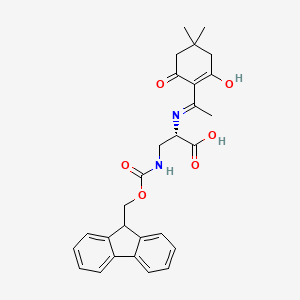

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Dde Dap Fmoc Oh

Stereoselective Synthesis of the Diaminopropionic Acid Scaffold

The synthesis of the core 2,3-diaminopropionic acid (Dap) scaffold with high stereochemical fidelity is fundamental to the utility of its derivatives. A common and effective strategy involves starting from readily available chiral precursors, such as amino acids. One established method utilizes N-α-Fmoc-O-tert-butyl-D-serine as the starting material to produce orthogonally protected L-Dap methyl esters. mdpi.comresearchgate.net This approach leverages the inherent chirality of serine to ensure the desired stereochemistry in the final Dap product. The process typically involves the conversion of the serine derivative into a corresponding α-amino aldehyde, followed by reductive amination to introduce the second amino group. mdpi.comresearchgate.net Subsequent oxidation of the alcohol function yields the carboxylic acid backbone of the Dap scaffold. mdpi.comresearchgate.net Throughout this multi-step synthesis, the stereocenter from the initial D-serine is preserved, ultimately yielding the L-Dap configuration. mdpi.comresearchgate.net Other synthetic routes have also been developed, including methods for producing derivatives like α-benzyl-α,β-diaminopropanoic acid through the nucleophilic ring-opening of chiral sulfamidates. acs.org

Selective Orthogonal Protection of Amino Functionalities

The distinct reactivity of the α- and β-amino groups of diaminopropionic acid necessitates a robust and selective protection strategy for its use in peptide synthesis. Orthogonal protecting groups are essential, as they can be removed under different chemical conditions, allowing for the selective deprotection and modification of one amino group while the other remains protected. iris-biotech.de The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for the side-chain (β-amino) position is a widely adopted orthogonal strategy. This pairing allows for standard Fmoc-based solid-phase peptide synthesis (SPPS) to proceed, with the option for selective deprotection of the Dde group at any stage for side-chain modification.

Fmoc-Protection of the Alpha-Amino Group: Methodological Considerations

The protection of the α-amino group is a critical first step in preparing Dap for peptide synthesis. The Fmoc group is the standard choice for temporary α-amino protection in modern SPPS due to its stability under coupling conditions and its clean removal with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de The introduction of the Fmoc group is generally achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), in the presence of a base like sodium carbonate or N-methylmorpholine (NMM). The reaction conditions, including temperature and stoichiometry, are controlled to ensure complete protection while minimizing side reactions.

Dde-Protection of the Side-Chain Amino Group: Methodological Refinements

The Dde group is employed for the protection of the side-chain β-amino functionality. Its key advantage is its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA). However, a significant drawback of the Dde group is its potential to migrate from the side-chain amino group to an unprotected α-amino group of the same residue, particularly in N-terminal Dap residues. peptide.combiosyn.comsigmaaldrich.com

To address this limitation, a more sterically hindered variant, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group, was developed. sigmaaldrich.com The ivDde group exhibits greater stability and is less prone to migration than Dde, while retaining similar deprotection chemistry. sigmaaldrich.com This refinement has made the Fmoc/ivDde strategy a more robust and reliable approach for the synthesis of complex peptides containing Dap.

Optimization of Coupling and Deprotection Conditions for Dde-Dap(Fmoc)-OH Precursors

The efficiency of peptide synthesis relies on the optimization of both the coupling of amino acid residues and the selective deprotection of their protecting groups. For incorporating this compound or its precursors into a growing peptide chain, standard coupling reagents are used, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU. frontiersin.org

The critical optimization lies in the deprotection steps to ensure orthogonality.

Key Deprotection Conditions:

| Protecting Group | Deprotection Reagent | Orthogonality Considerations |

|---|---|---|

| Fmoc | 20% Piperidine in DMF | Standard condition for α-amino deprotection during SPPS. Stable to Dde removal conditions. iris-biotech.de |

| Dde/ivDde | 2-10% Hydrazine (B178648) (N₂H₄) in DMF | Effective for side-chain deprotection. However, hydrazine can also slowly remove the Fmoc group, necessitating N-terminal Boc protection if the Fmoc group must be retained. peptide.comsigmaaldrich.com |

| Dde/ivDde | Hydroxylamine (B1172632) hydrochloride/imidazole (B134444) in NMP | A milder alternative that provides complete orthogonality with the Fmoc group, allowing Dde removal without affecting the N-terminal Fmoc protection. peptide.comfrontiersin.orgsigmaaldrich.com |

The use of hydrazine for Dde removal requires careful planning. To prevent undesired Fmoc cleavage, the N-terminal amino group of the peptide is often protected with a Boc group prior to Dde removal. A significant methodological advancement is the use of a hydroxylamine-based cocktail, which selectively cleaves the Dde group without affecting Fmoc, thus offering true orthogonality and greater flexibility in synthetic design. frontiersin.orgsigmaaldrich.com

Chemical Modifications and Advanced Derivatization Strategies of the this compound Scaffold

The primary utility of the this compound scaffold lies in the strategic opportunities it presents for advanced chemical modifications. After the peptide backbone is assembled, the Dde group can be selectively removed on the solid support, exposing a reactive primary amine on the Dap side chain. This amine serves as a chemical handle for a wide range of derivatization strategies.

Examples of Derivatization Strategies:

Fluorescent Labeling: The exposed side-chain amine can be readily conjugated to fluorophores. For instance, a similar orthogonal derivative, Fmoc-Dap(Alloc)-OH, has been used to introduce the 4-chloro-7-nitrobenzofurazan (B127121) (NBD) fluorophore into a peptide sequence, enabling the development of fluorescent peptide sensors. rsc.org This allows for site-specific labeling of peptides for use in bioimaging and binding assays.

Synthesis of Branched and Cyclic Peptides: The side-chain amine can be used as an attachment point for a second peptide chain, creating branched peptide structures. Alternatively, the amine can be reacted with a C-terminal carboxylic acid or another activated side chain on the same peptide to form a cyclic peptide, which often results in enhanced stability and bioactivity.

N-Alkylation and Other Modifications: The nucleophilic side-chain amine can undergo various chemical transformations. The use of a Nosyl (Ns) protecting group on the Dap side chain, another orthogonal strategy, has been shown to facilitate Fukuyama-Mitsunobu reactions or direct N-alkylation, demonstrating the versatility of the Dap scaffold for introducing diverse functionalities. iris-biotech.de

These strategies highlight the power of using orthogonally protected diaminopropionic acid to move beyond simple linear peptides and into the realm of complex, functionalized peptide molecules for a variety of applications in chemical biology and materials science.

Applications in Advanced Peptide Synthesis and Peptidomimetic Design

Utility in Solid-Phase Peptide Synthesis (SPPS)

Dde-Dap(Fmoc)-OH is a cornerstone building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). myskinrecipes.comontosight.ai The Fmoc/Dde protection strategy has become a standard and powerful approach for creating peptides with sophisticated structures directly on a solid support. sigmaaldrich.com The key to this strategy is the differential stability of the protecting groups to specific reagents, as detailed in the table below.

| Protecting Group | Abbreviation | Attached To | Deprotection Reagent | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino Group | 20% Piperidine (B6355638) in DMF | Labile to basic conditions, stable to mild acid and hydrazine (B178648). sigmaaldrich.comiris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Side-Chain Amino Group | 2% Hydrazine in DMF | Stable to piperidine and TFA, labile to hydrazine. sigmaaldrich.comiris-biotech.de |

| An interactive table summarizing the properties of the orthogonal protecting groups used in this compound. |

This orthogonality allows for the removal of the Dde group at any stage of the synthesis without affecting the Fmoc group on the N-terminus or the acid-labile protecting groups on other amino acid side chains. sigmaaldrich.comontosight.ai

The primary advantage of incorporating this compound into a peptide sequence is the ability to perform site-specific modifications. Once the main peptide backbone is assembled, the resin-bound peptide can be treated with a solution of 2% hydrazine in DMF. sigmaaldrich.com This selectively cleaves the Dde group, exposing a free primary amine on the Dap side chain while the rest of the peptide remains fully protected.

This newly liberated amine serves as a reactive handle for a variety of chemical modifications. For instance, it can be acylated with:

Fluorophores: To create fluorescently-labeled peptides for imaging or binding assays. sigmaaldrich.comresearchgate.net

Biotin (B1667282): For use in affinity purification or detection systems. peptide.com

Chelating agents: To develop peptide-based radiopharmaceuticals or imaging agents. beilstein-journals.org

Lipids: To synthesize lipopeptides with enhanced membrane-binding properties or altered pharmacokinetic profiles. peptide.comfrontiersin.org

This method ensures that the modification occurs only at the intended Dap residue, offering a level of precision that is difficult to achieve with other methods.

The same principle of selective side-chain deprotection is the foundation for synthesizing branched peptides. After the Dde group is removed from the Dap residue on the solid support, the exposed side-chain amine can be used as an initiation point for the assembly of a second, distinct peptide chain. sigmaaldrich.com Standard Fmoc-SPPS cycles of coupling and deprotection are simply continued from this new branching point.

This strategy is frequently employed in the synthesis of Multiple Antigenic Peptides (MAPs), where multiple copies of an antigenic peptide are grown from a central core, often composed of lysine (B10760008) or ornithine residues. peptide.com this compound provides an alternative and versatile branching point, allowing for the creation of complex, multi-functional peptide constructs on a single resin.

Peptide cyclization is a common strategy to improve conformational stability, receptor affinity, and resistance to enzymatic degradation. The orthogonal nature of this compound is highly advantageous for on-resin cyclization. sigmaaldrich.com

A typical methodology involves:

Synthesizing the linear peptide sequence on a solid support, incorporating this compound at a desired position.

Once the linear sequence is complete, the N-terminal Fmoc group is removed using piperidine.

The side-chain Dde group is then selectively removed using hydrazine.

This leaves the peptide anchored to the resin with two free amines: one at the N-terminus and one on the Dap side chain. A side-chain-to-N-terminus cyclization can then be performed by introducing a dicarboxylic acid linker or by directly forming a lactam bridge if another residue's side chain (e.g., Asp or Glu) is deprotected.

Alternatively, the side chain of the Dap residue can be linked to the C-terminus (cleaved from the resin while side-chains remain protected) or to another deprotected side chain within the sequence to form a side-chain-to-side-chain or side-chain-to-tail cyclic peptide.

This controlled, on-resin cyclization minimizes intermolecular side reactions and often leads to higher yields of the desired cyclic product.

Methodologies for the Preparation of Branched Peptides

Integration into Solution-Phase Peptide Synthesis Protocols

While most prominently used in SPPS, the chemical principles of this compound are also applicable to solution-phase peptide synthesis. peptide.commdpi.com In solution-phase strategies, peptide fragments are synthesized and purified individually before being coupled together. The ability to selectively deprotect the Dap side-chain amino group with hydrazine, while keeping the Fmoc group intact, allows for the site-specific modification or branching of peptide fragments in solution. mdpi.com This is particularly useful for preparing complex fragments that will later be incorporated into a larger protein or for creating molecules where solid-phase methods are not suitable.

Preparation of Peptide Conjugates for Research Applications

Peptide conjugates are hybrid molecules where a peptide is linked to another chemical entity to impart new functions. This compound is an invaluable tool for creating these conjugates. sigmaaldrich.com The selective deprotection of the Dap side chain provides a specific site for attaching various payloads.

| Application Area | Attached Moiety | Purpose | Research Finding |

| Molecular Imaging | Fluorescent Dyes (e.g., NBD) | To track peptide localization and interaction in cells or tissues. researchgate.net | Fmoc-Dap-OH was successfully alkylated with NBD chloride and incorporated into peptides for fluorescence-based cell assays. researchgate.net |

| Drug Delivery | Chelating Agents (e.g., DOTA, NOTA) | To complex with radioisotopes for PET/SPECT imaging or targeted radiotherapy. beilstein-journals.org | A strategy using Boc-Dap(Fmoc)-OH was developed to synthesize ligand-targeted fluorescent-labeled chelating peptide conjugates. beilstein-journals.org |

| Antibiotic Development | Lipid Chains | To create lipopeptides with enhanced antimicrobial activity and specific membrane interactions. frontiersin.org | A Dde-protected Dap building block was synthesized to produce the lipopeptide antibiotic Malacidin A, as the Dde group could be removed without affecting the unsaturated lipid tail. frontiersin.org |

| Biochemical Probes | Biotin, Sugars | For affinity-based studies, purification, or creating glycopeptides. peptide.com | The Dde group is highlighted for its utility in selectively modifying lysine or related amino acids for labeling or conjugation with sugars. peptide.com |

| An interactive table showcasing research applications of peptide conjugates derived from this compound. |

Role in the Construction of Non-Canonical Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified structures to enhance properties like stability or bioactivity. The use of 2,3-diaminopropionic acid (Dap) is itself an introduction of a non-canonical amino acid into a peptide sequence. nih.gov

This compound serves as a gateway to a wide array of non-canonical peptidomimetics. By modifying the side-chain amine after Dde removal, researchers can introduce a vast range of functional groups that are not present in the 20 proteinogenic amino acids. nih.govacs.org This allows for the synthesis of peptides with novel side chains designed to:

Improve binding to a biological target.

Introduce new catalytic functions.

Increase resistance to cleavage by proteases. nih.gov

Constrain the peptide into a specific bioactive conformation.

The ability to build upon the Dap scaffold in a site-specific manner makes this compound a fundamental component in the rational design of advanced peptidomimetics for therapeutic and biotechnological applications.

Exploitation in Peptide Ligation and Assembly Strategies

The strategic use of orthogonally protected amino acids is fundamental to the synthesis of complex peptide architectures. The compound this compound, or its close analogues, serves as a key building block in advanced peptide synthesis, particularly in strategies involving peptide ligation and the assembly of branched or otherwise modified peptides. Its utility stems from the differential lability of the two protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the side-chain amino group of the diaminopropionic acid (Dap) residue.

The Fmoc/Dde protecting group pair is a widely used orthogonal combination in solid-phase peptide synthesis (SPPS). frontiersin.org The Fmoc group is labile to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), which is used for the stepwise elongation of the peptide chain. ug.edu.pl In contrast, the Dde group is stable to these conditions but can be selectively cleaved using a mild solution of 2% hydrazine in DMF. ug.edu.plpeptide.com This orthogonality allows for the selective deprotection of the Dap side-chain amino group while the peptide remains attached to the solid support and the N-terminus and other acid-labile side-chain protecting groups remain intact.

This selective deprotection is the cornerstone of its application in convergent synthesis strategies, where large peptides are assembled from smaller, pre-synthesized fragments. A peptide fragment can be synthesized with a C-terminal this compound residue. After the full-length fragment is assembled, the α-amino Fmoc group is removed, and the fragment is cleaved from the resin. The Dde group on the Dap side chain can then be selectively removed to expose a reactive amine, which can be used as a ligation point for another peptide fragment or for the introduction of other moieties.

A significant application of this strategy is in the synthesis of branched peptides. Analogues such as Dde-Orn(Fmoc)-OH and ivDde-Lys(Fmoc)-OH are utilized to create specific branching points. biotage.com The peptide backbone is synthesized, and at the desired branching point, the Dde-protected amino acid is incorporated. Following the completion of the main chain, the Dde group on the side chain is selectively removed. biotage.com This unmasks the side-chain amino group, which then serves as a new N-terminus for the synthesis of a second peptide chain, resulting in a branched structure. biotage.com This methodology is directly applicable to this compound for creating branched peptides with a diaminopropionic acid linkage.

Furthermore, the Dde group can be employed as a temporary N-terminal protecting group for a peptide fragment intended for use in chemo-enzymatic ligation. This prevents self-condensation or cyclization of the acyl donor fragment during the enzymatic ligation step. Following the successful ligation, the Dde group can be efficiently removed, often in conjunction with other reaction steps like hydrazinolysis to form a peptide hydrazide for subsequent ligations.

The choice between Dde and its more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), depends on the specific requirements of the synthesis. While Dde is easier to remove, it has been noted to have lower stability during prolonged syntheses compared to ivDde. ug.edu.pl For complete orthogonality, especially when there is a risk of premature Fmoc group removal by hydrazine, alternative deprotection cocktails for Dde, such as hydroxylamine (B1172632) hydrochloride/imidazole (B134444) in NMP, can be employed.

Table 1: Orthogonal Deprotection Conditions for this compound

| Protecting Group | Structure | Cleavage Reagent | Stability |

| Fmoc | 9-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Stable to mild acid and hydrazine |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Stable to piperidine and TFA |

Table 2: Research Findings on the Application of the Fmoc/Dde Strategy

| Application | Key Finding | Research Context |

| Branched Peptides | Use of Dde-Orn(Fmoc)-OH at branching points allows for the synthesis of a second peptide chain from the ornithine side chain after selective Dde removal. | Synthesis of a branched peptidoglycan mimic. biotage.com |

| Side-Chain Modification | Incorporation of ivDde-Lys(Fmoc)-OH enables side-chain modification during chain extension by selective removal of the Fmoc group, modification, and subsequent ivDde removal. | General strategy for modified peptides. |

| Convergent Synthesis | The Fmoc/Dde strategy is a standard approach for synthesizing branched, cyclic, and side-chain modified peptides via Fmoc SPPS. | Overview of orthogonal protecting groups. |

| Chemo-enzymatic Ligation | Dde can serve as a temporary N-terminal protecting group on a peptide fragment to prevent side reactions during enzymatic ligation. | Not explicitly demonstrated for this compound but a known strategy. |

Role in Bioconjugation Strategies and Chemical Biology Probe Development

Site-Specific Bioconjugation via the Dde-Deprotected Amino Group

The primary advantage of incorporating Dde-Dap(Fmoc)-OH into a peptide sequence is the ability to unmask a single, uniquely reactive primary amine at a predetermined position. Once the full peptide has been synthesized, treatment with a dilute solution of hydrazine (B178648) selectively removes the Dde group from the diaminopropionic acid (Dap) side chain. researchgate.net This exposes a nucleophilic amino group that serves as a specific handle for the covalent attachment of a wide array of molecules, enabling highly controlled, site-specific bioconjugation. This method avoids the random modification of other amino groups, such as the N-terminus or the side chains of lysine (B10760008) residues, which would typically be protected by acid-labile groups like Boc. biosyn.com

The exposed amine on the Dap side chain is a versatile anchor point for attaching various labels and modifiers to synthetic peptides and proteins. This site-specific labeling is critical for developing probes to study protein structure and function. sci-hub.st For instance, fluorescent dyes can be conjugated to this site to create probes for monitoring enzymatic activity, such as proteolysis, or for use in cellular imaging and fluorescence resonance energy transfer (FRET) studies. researchgate.net The ability to introduce modifications like biotin (B1667282) for affinity purification or polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties is another key application. This precise control over the modification site is also fundamental in the construction of peptide-drug conjugates, where a therapeutic agent is attached to a targeting peptide.

The unique reactivity of the deprotected Dap side chain extends to the creation of complex hybrid biomolecules.

Oligonucleotides: There is significant interest in peptide-oligonucleotide conjugates, which combine the biological targeting capabilities of peptides with the genetic recognition properties of nucleic acids. nih.gov this compound facilitates the synthesis of these conjugates by providing a specific site on the peptide for linking to a modified oligonucleotide or peptide nucleic acid (PNA). biosyn.comsaspublishers.com This strategy is crucial for developing novel therapeutics and diagnostic tools that target nucleic acids. nih.gov

Carbohydrate Scaffolds: The Dde protecting group strategy is also employed in the synthesis of glycoconjugates and complex peptide scaffolds. Research has demonstrated the use of this compound in multi-step, orthogonal strategies to build cyclic peptides presented on carbohydrate scaffolds. researchgate.net In one such approach, the Dde group is removed on-resin to allow for the attachment of specific moieties before the final cleavage and cyclization of the peptide. researchgate.net This has been applied in the development of ligands targeting specific cellular receptors, such as Prostate-Specific Membrane Antigen (PSMA), where carbohydrate components are integral to the ligand's function. epo.org

Applications in Directed Protein Labeling and Modification

Development of Chemically Addressable Peptides and Proteins

The incorporation of this compound into a peptide sequence renders that specific residue "chemically addressable." This means that after the primary sequence is assembled, a researcher can selectively target the Dap side chain for chemical modification by removing the Dde group. researchgate.net This powerful technique is the foundation for creating peptides with complex architectures. For example, it allows for the synthesis of branched peptides, where a second peptide chain is grown from the Dap side chain, or for on-resin cyclization between the Dap side chain and another part of the peptide to create constrained cyclic structures. These structurally complex peptides are invaluable tools for mimicking protein loops, improving metabolic stability, and enhancing binding affinity to biological targets.

Use in the Synthesis of Affinity Probes and Advanced Biosensors

The ability to perform site-specific modification is paramount in the design of high-fidelity affinity probes and biosensors.

Affinity Probes: By using this compound, a peptide designed to bind a specific protein can be transformed into a powerful affinity probe. sci-hub.st After peptide synthesis, the Dde group is removed, and a tag such as biotin is attached to the Dap side chain. This biotinylated peptide can then be used to isolate its binding partner from complex biological mixtures.

Advanced Biosensors: This building block is instrumental in creating sophisticated biosensors. For example, fluorescently labeled peptides can act as substrates for enzymes; cleavage of the peptide results in a change in fluorescence, allowing for real-time monitoring of enzyme activity. researchgate.net Furthermore, the Dap side chain can be used as an attachment point for chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). medchemexpress.com These chelators can bind radiometals for use in diagnostic imaging techniques like Positron Emission Tomography (PET), effectively turning the peptide into a targeted imaging agent. medchemexpress.com

| Probe/Sensor Type | Role of this compound | Example Application | Reference |

|---|---|---|---|

| Fluorescent Probes | Provides a site for specific attachment of a fluorophore. | Monitoring protease activity via a cleavable, labeled peptide substrate. | researchgate.net |

| Affinity Probes | Enables site-specific conjugation of an affinity tag (e.g., biotin). | Pull-down assays to identify protein binding partners. | sci-hub.st |

| Imaging Agents | Serves as an anchor for conjugating chelating agents (e.g., DOTA) for radiolabeling. | Development of peptide-based PET imaging agents for cancer diagnostics. | medchemexpress.com |

Integration into Bioorthogonal Ligation Methodologies for Bioconjugation

Bioorthogonal ligation refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. oregonstate.edu this compound is a key enabler for integrating peptides into these powerful methodologies. After selective deprotection of the Dde group, the newly exposed amine can be reacted with a bifunctional linker that installs a bioorthogonal handle, such as an azide (B81097) or an alkyne. This "primes" the peptide for a subsequent click chemistry reaction, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This two-step approach offers greater flexibility than directly incorporating a pre-functionalized amino acid. It allows the peptide to be synthesized under standard conditions before introducing the often-sensitive bioorthogonal group, facilitating the conjugation of peptides to other biomolecules (like proteins or nucleic acids), surfaces, or nanoparticles with high efficiency and specificity. nih.gov

Contributions to the Design of Novel Research Tools in Chemical Biology

The development and application of this compound have significantly expanded the molecular toolbox for chemical biologists. Its primary contribution lies in providing a robust and reliable method for overcoming the challenge of site-specific peptide modification. sci-hub.st By enabling precise control over molecular architecture, this compound has been instrumental in the design of a new generation of research tools. These include structurally defined cyclic and branched peptides for studying protein-protein interactions, highly specific molecular probes for imaging and affinity purification, and versatile peptide conjugates for therapeutic and diagnostic applications. researchgate.netsci-hub.st The ability to seamlessly integrate peptides with other classes of molecules through controlled ligation has opened new avenues for creating sophisticated tools to probe, visualize, and manipulate complex biological systems.

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Nβ-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid |

| Fmoc-Dap(Dde)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-2,3-diaminopropionic acid |

| Boc | tert-Butoxycarbonyl |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| N3-D-Dap(Fmoc)-OH | Nα-Fmoc-Nβ-azido-D-2,3-diaminopropionic acid |

| PNA | Peptide Nucleic Acid |

| PSMA | Prostate-Specific Membrane Antigen |

Mechanistic and Reactivity Studies of Dde Dap Fmoc Oh and Its Derivatives

Kinetics and Thermodynamics of Dde Deprotection under Specific Conditions

The removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is a critical step in synthetic strategies utilizing Dde-Dap(Fmoc)-OH. The kinetics of this deprotection are highly dependent on the reagent and conditions employed. The most common method for Dde removal involves treatment with a solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF).

Typically, a 2% hydrazine solution in DMF is used to cleave the Dde group. The reaction proceeds via nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable indazole derivative, which has a characteristic UV absorbance that can be used to monitor the reaction progress. While effective, these conditions can also lead to the partial or complete removal of the Fmoc group, compromising the orthogonality. nih.gov Therefore, when using hydrazine for Dde deprotection, the N-terminal α-amino group of the peptide is often protected with a Boc group, which is stable to these conditions.

To achieve true orthogonality with the Fmoc group, alternative deprotection conditions have been developed. A solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to selectively remove the Dde group without affecting the Fmoc group. researchgate.netpeptide.com This method allows for the selective deprotection of the β-amino group of the Dap residue while the α-amino group remains protected by Fmoc, enabling subsequent modifications at the side chain. frontiersin.org The reaction with hydroxylamine is generally slower than with hydrazine, often requiring several hours for completion at room temperature. researchgate.net

The thermodynamic favorability of the Dde deprotection reaction is driven by the formation of the stable aromatic indazole byproduct. However, the reaction is kinetically controlled, and factors such as steric hindrance around the Dde group and the solvent system can influence the reaction rate. For instance, in solid-phase peptide synthesis (SPPS), the accessibility of the Dde group within the resin matrix can affect the deprotection efficiency.

| Deprotection Reagent | Typical Conditions | Orthogonality with Fmoc | Monitoring |

| Hydrazine | 2% in DMF, minutes | Low (can remove Fmoc) | Spectrophotometry (290 nm) |

| Hydroxylamine/Imidazole | 1.8 mM / 1.4 mM in NMP | High | HPLC |

Reactivity Profile of the Deprotected Amino Group with Diverse Electrophiles

Once the Dde group is selectively removed from the Dap side chain, the newly exposed primary amino group is available for reaction with a wide range of electrophiles. This allows for the introduction of various functionalities, such as fluorescent labels, biotin (B1667282) tags, or branched peptide chains.

The reactivity of the deprotected β-amino group is influenced by its pKa, which is reported to be between 6.3 and 7.5 within a peptide context. nih.gov This makes it a potent nucleophile under appropriate pH conditions. The acylation of this amino group is a common modification. Acylating agents such as activated esters (e.g., N-hydroxysuccinimide esters), acid chlorides, and carboxylic acids activated with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. google.com

The selectivity of acylation can be an issue, especially in the presence of other nucleophilic side chains. However, the relatively lower pKa of the Dap β-amino group compared to the ε-amino group of lysine (B10760008) (pKa ≈ 10.5) can be exploited to achieve selective acylation under controlled pH conditions. nih.govcdnsciencepub.com

Beyond acylation, the deprotected amino group can undergo other important reactions:

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide moieties.

Alkylation: Reaction with alkyl halides, although this is less common due to the potential for over-alkylation.

Isocyanate and Isothiocyanate addition: Formation of urea (B33335) and thiourea (B124793) linkages, respectively.

The choice of solvent and base is critical for these reactions. Aprotic polar solvents like DMF or NMP are commonly used, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acid formed during the reaction and to facilitate the nucleophilic attack of the amino group.

| Electrophile Type | Common Reagents | Resulting Functional Group |

| Acylating Agents | Activated esters, Acid chlorides | Amide |

| Sulfonylating Agents | Sulfonyl chlorides | Sulfonamide |

| Isocyanates | Alkyl or Aryl isocyanates | Urea |

| Isothiocyanates | Alkyl or Aryl isothiocyanates | Thiourea |

Mechanistic Insights into the Orthogonality and Selectivity of Fmoc and Dde Protecting Groups

The concept of "orthogonality" in protecting group strategy is crucial for the synthesis of complex molecules. iris-biotech.de It implies that each protecting group can be removed under specific conditions without affecting the others. The combination of Fmoc and Dde protecting groups in this compound is a prime example of an orthogonal system, provided the correct deprotection strategies are employed. researchgate.net

The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly 20% piperidine (B6355638) in DMF. nih.gov The mechanism involves a β-elimination (E1cB) pathway, where the base abstracts the acidic proton from the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and release of the free amine and dibenzofulvene. mdpi.com

The Dde group , on the other hand, is stable to the basic conditions used for Fmoc removal. Its cleavage requires treatment with hydrazine or hydroxylamine. peptide.com The mechanism of hydrazine-mediated deprotection involves a nucleophilic attack followed by cyclization to form a stable indazole derivative.

The selectivity of this system relies on the distinct chemical reactivity of the two protecting groups. However, the orthogonality is not absolute under all conditions. As mentioned, hydrazine can also cleave the Fmoc group, albeit at a slower rate than piperidine. nih.gov This has led to the development of milder Dde deprotection reagents like hydroxylamine/imidazole, which offer greater selectivity and preserve the Fmoc group. researchgate.net

A potential side reaction that can compromise selectivity is the migration of the Dde group. It has been reported that under certain conditions, particularly during piperidine treatment for Fmoc removal, the Dde group can migrate from one amino group to another free amino group within the same or another peptide molecule. nih.goviris-biotech.de This migration is more pronounced with Dde than with its more sterically hindered analogue, ivDde. iris-biotech.de Careful control of reaction times and conditions, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for short periods for Fmoc removal, can help to minimize this side reaction. nih.gov

Influence of Protecting Groups on Peptide Chain Elongation Dynamics and Conformation

The protecting groups on amino acid side chains can influence the dynamics of peptide chain elongation and the conformation of the growing peptide. Large and bulky protecting groups can cause steric hindrance, potentially slowing down coupling reactions. This can lead to incomplete couplings and the formation of deletion sequences, especially during the synthesis of long or "difficult" peptides. peptide.com

The Dde and Fmoc groups are both relatively bulky. During solid-phase peptide synthesis, the presence of these groups on the resin-bound peptide can affect the solvation of the peptide chain and its accessibility for subsequent reactions. Aggregation of the growing peptide chain is a common problem in SPPS, which can be exacerbated by the presence of certain protecting groups that may favor intermolecular interactions. peptide.com

The conformation of the peptide can also be influenced by the protecting groups. The side chain protecting groups can restrict the conformational freedom of the amino acid residue, which in turn can influence the local secondary structure of the peptide. While these effects are transient and the protecting groups are ultimately removed, they can have a significant impact on the efficiency of the synthesis.

Strategies to mitigate these effects include:

Optimizing coupling conditions: Using more powerful coupling reagents or elevated temperatures to overcome steric hindrance.

Incorporating "difficult sequence"-disrupting elements: Using pseudoprolines or backbone-protecting groups like Hmb to prevent aggregation. peptide.com

Choosing appropriate solvents: Solvents like NMP or the addition of chaotropic salts can help to disrupt aggregation and improve solvation. peptide.com

The choice of protecting group can also have a more direct impact on the reactivity of the peptide chain. For example, the presence of a Dde group on a Dap residue introduces a specific site for modification, which is the primary purpose of its use. The successful synthesis of complex peptides often requires a careful balancing act between the need for orthogonal protection and the potential for negative impacts on the synthesis process.

Advanced Analytical and Characterization Techniques for Research Applications

Spectroscopic Methodologies for Monitoring Reactions Involving Dde-Dap(Fmoc)-OH

Spectroscopic techniques are paramount for the real-time monitoring and mechanistic understanding of reactions that incorporate this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules at the atomic level. In the context of reactions involving this compound, NMR is instrumental in elucidating reaction mechanisms, particularly the cleavage of the Dde and Fmoc protecting groups. nih.gov

¹H NMR and ¹³C NMR are the most commonly employed NMR techniques. The characteristic chemical shifts of the protons and carbons in the Dde and Fmoc groups serve as spectroscopic signatures. For instance, the removal of the Dde group using hydrazine (B178648) can be monitored by observing the disappearance of the signals corresponding to the Dde group and the appearance of new signals from the deprotected amine and the hydrazone byproduct. Similarly, the cleavage of the Fmoc group with a base like piperidine (B6355638) results in the disappearance of the distinctive aromatic signals of the fluorenyl group. nottingham.ac.uk Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning complex spectra and confirming the connectivity of atoms within the reaction products. researchgate.net

| Technique | Application in this compound Research | Key Observables |

| ¹H NMR | Monitoring deprotection of Dde and Fmoc groups. | Disappearance of Dde and Fmoc proton signals; appearance of new amine and byproduct signals. |

| ¹³C NMR | Confirming structural changes upon deprotection. | Changes in carbon chemical shifts corresponding to the protecting groups and the Dap backbone. |

| 2D NMR (COSY, HSQC) | Elucidating the structure of complex peptide products. | Correlation peaks confirming atomic connectivity. |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions and confirming the molecular weight of the resulting products. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used in peptide synthesis. rsc.orgnih.gov

During a peptide synthesis involving this compound, small aliquots of the reaction mixture can be analyzed by MS at different time points. This allows researchers to track the consumption of the starting material and the formation of the desired product. For instance, after a coupling step, the mass of the growing peptide chain will increase by the mass of the coupled amino acid. Similarly, after a deprotection step, the mass will decrease by the mass of the cleaved protecting group. This provides a quick and accurate assessment of the reaction's progress and can help identify any side reactions or incomplete conversions. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the final peptide product. rsc.org

| MS Technique | Primary Use in this compound Synthesis | Information Gained |

| ESI-MS | Routine monitoring of reaction progress and product identification. | Molecular weight of reactants, intermediates, and products. rsc.orgnih.gov |

| MALDI-TOF MS | Analysis of crude and purified peptide samples. | Molecular weight confirmation, often with high throughput. researchgate.net |

| HRMS | Accurate mass determination for elemental composition confirmation. | High-precision molecular weight to confirm the chemical formula. rsc.org |

Chromatographic Techniques for Purification and Analysis of this compound Derived Products

Chromatographic methods are essential for both the purification of peptides derived from this compound and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique in peptide chemistry. rsc.org Reversed-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid), is particularly effective for separating peptides based on their hydrophobicity. rsc.orgmdpi.com

Following a synthesis, the crude peptide mixture is purified by preparative RP-HPLC to isolate the desired product from unreacted starting materials, byproducts, and deletion sequences. The purity of the collected fractions is then assessed using analytical RP-HPLC. The retention time of the peptide provides a measure of its hydrophobicity, and the peak area in the chromatogram is proportional to its concentration. mdpi.com

| Chromatographic Method | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| Preparative RP-HPLC | Purification of crude peptide products. | C18 or C8 silica | Water/Acetonitrile gradient with 0.1% TFA rsc.org |

| Analytical RP-HPLC | Purity assessment of the final peptide. | C18 or C8 silica | Water/Acetonitrile gradient with 0.1% TFA rsc.org |

Advanced Structural Elucidation of Peptides Incorporating this compound through Biophysical Methods

Beyond primary sequence confirmation, biophysical methods are employed to determine the higher-order structure of peptides containing this compound derived modifications. These techniques are crucial for understanding how such modifications influence the peptide's conformation and, consequently, its biological activity.

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. nih.govunifesp.br The distinct CD spectra of alpha-helices, beta-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements in a peptide. By comparing the CD spectrum of a modified peptide to its unmodified counterpart, researchers can determine the impact of the modification on the peptide's secondary structure. nih.gov

| Biophysical Method | Structural Information Obtained | Relevance to this compound Derived Peptides |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). nih.govunifesp.br | Assessing the impact of modifications on peptide folding. nih.gov |

| X-ray Crystallography | High-resolution 3D structure in the solid state. mtoz-biolabs.comformulationbio.com | Detailed atomic-level understanding of peptide conformation. |

| Multi-dimensional NMR | High-resolution 3D structure and dynamics in solution. uni-koeln.de | Determining solution conformation and flexibility. |

| Ion Mobility-MS (IM-MS) | Gas-phase conformation and separation of isomers. nsf.govresearchgate.net | Distinguishing between structurally similar modified peptides. |

Methodologies for Quantifying Reaction Efficiency and Yields in Academic Research Settings

Accurate quantification of reaction efficiency and yields is fundamental in academic research to ensure the reproducibility and reliability of synthetic protocols.

The efficiency of each coupling and deprotection step during SPPS can be monitored qualitatively using colorimetric tests like the Kaiser test, which detects free primary amines. rsc.org For a more quantitative assessment, a small amount of resin can be cleaved after each step, and the product analyzed by HPLC and MS. mdpi.com

| Quantification Method | Purpose | Principle |

| Fmoc Quantitation | Determining resin loading capacity. | Spectrophotometric measurement of the Fmoc cleavage product. researchgate.net |

| Kaiser Test | Qualitative monitoring of coupling reactions. | Colorimetric detection of free primary amines. rsc.org |

| HPLC Analysis | Quantitative assessment of purity and yield. | Integration of peak area in the chromatogram. mdpi.com |

| Gravimetric/Spectrophotometric Analysis | Determining the final yield of purified peptide. | Weighing the lyophilized peptide or measuring its UV absorbance. |

Theoretical and Computational Investigations of Dde Dap Fmoc Oh Systems

Molecular Modeling of Protecting Group Interactions and Conformational Preferences

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, provide a window into the dynamic behavior of Dde-Dap(Fmoc)-OH and its influence on peptide structure. These simulations can reveal the conformational preferences of the protected amino acid and how the bulky Fmoc and Dde groups interact with each other and with the surrounding peptide chain and solvent.

Research has shown that the incorporation of diaminopropionic acid (Dap) and its derivatives can significantly influence the conformational landscape of peptides. researchgate.netmdpi.com MD simulations can be employed to explore how the presence of this compound affects the local and global conformation of a peptide. For instance, simulations can predict the dihedral angles of the amino acid backbone and side chain, identifying the most stable rotamers.

Furthermore, molecular mechanics simulations can shed light on the interactions between Fmoc-protected amino acids and lipid membranes, which is crucial for understanding the behavior of peptide-based drugs and probes at biological interfaces. rsc.orguco.es The hydrophobicity and bulk of the Fmoc and Dde groups can modulate how a peptide containing this compound partitions into and orients within a lipid bilayer.

A summary of computed properties for this compound from public databases is provided below, which can serve as input for molecular modeling studies.

| Computed Property | Value | Source |

| Molecular Weight | 490.5 g/mol | PubChem nih.gov |

| XLogP3 | 3.6 - 3.7 | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 7 | PubChem nih.govnih.gov |

| Exact Mass | 490.21038668 Da | PubChem nih.govnih.gov |

| Polar Surface Area | 125 Ų | PubChem nih.govnih.gov |

Quantum Chemical Calculations on Deprotection Pathways and Transition States

Quantum chemical calculations, such as those based on density functional theory (DFT), are invaluable for elucidating the reaction mechanisms of protecting group cleavage. These methods can model the electronic structure of the molecule and calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the deprotection process.

The deprotection of the Dde group is typically achieved using hydrazine (B178648). Quantum chemical calculations can model the nucleophilic attack of hydrazine on the Dde group, identifying the transition state structure and its associated energy barrier. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions, such as temperature and solvent, to achieve efficient and clean deprotection.

Similarly, the removal of the Fmoc group by a base like piperidine (B6355638) can be studied computationally. researchgate.net Calculations can map the potential energy surface of the E1cB (elimination, unimolecular, conjugate base) mechanism, which is generally accepted for Fmoc cleavage. This involves the initial deprotonation of the fluorenyl ring, followed by the elimination of dibenzofulvene and the release of the free amine.

A known side reaction involving the Dde group is its potential migration from one amino group to another, for example, from a side chain to a newly deprotected N-terminus. nih.gov Quantum chemical calculations can be used to investigate the mechanism and energetics of this intramolecular acyl transfer, helping to predict the likelihood of this side reaction under different conditions and to devise strategies to minimize it.

| Protecting Group | Typical Deprotection Reagent | Cleavage Mechanism | Potential Side Reactions |

| Fmoc | 20% Piperidine in DMF | E1cB Elimination | Racemization, Piperidine adduct formation |

| Dde | 2% Hydrazine in DMF | Nucleophilic Acyl Substitution | Dde migration nih.gov |

Simulations of Peptide Folding and Dynamics Influenced by Diaminopropionic Acid Incorporation

The incorporation of non-standard amino acids like diaminopropionic acid can have a profound impact on the folding and dynamics of peptides. MD simulations are a primary tool for investigating these effects. researchgate.netmdpi.com By introducing Dap residues into a peptide sequence in silico, researchers can observe how this modification alters the peptide's secondary and tertiary structure, stability, and flexibility.

The additional amino group on the Dap side chain can introduce new hydrogen bonding possibilities and alter the electrostatic properties of the peptide, especially as its protonation state changes with pH. nih.gov Simulations can model these effects and predict how the incorporation of Dap will influence the peptide's conformational equilibrium. For example, studies have shown that introducing Dap can stabilize or destabilize helical or sheet structures, depending on the sequence context. nih.gov

Furthermore, simulations can explore the role of Dap in mediating interactions with other molecules, such as proteins or nucleic acids. The ability to introduce a positive charge at a specific position on the peptide backbone can be particularly useful for designing peptides that bind to negatively charged targets.

Computational studies on peptide dendrimers, which can be constructed using Dap as a branching unit, have provided insights into their conformational behavior and structural properties. researchgate.net These simulations help in understanding how the dendrimer's architecture influences its shape and interactions with other molecules.

Computational Design of Novel this compound Derivatives for Enhanced Reactivity or Selectivity

Computational chemistry can be used not only to study existing molecules but also to design new ones with improved properties. In the context of this compound, this could involve designing derivatives with enhanced reactivity for deprotection or greater selectivity to avoid side reactions.

For example, by modifying the electronic properties of the Dde group through the addition of electron-withdrawing or electron-donating substituents, it may be possible to tune its reactivity towards hydrazine. Quantum chemical calculations can predict how these modifications will affect the energy barrier for deprotection, allowing for the in silico screening of potential new protecting groups.

Similarly, computational methods can be used to design derivatives that are less prone to Dde migration. By altering the steric or electronic environment around the Dde group, it may be possible to increase the energy barrier for the intramolecular acyl transfer reaction.

The development of deep learning models for predicting the outcomes of peptide synthesis reactions represents a significant advancement in the field. amidetech.com Such models, trained on large datasets of experimental results, could potentially be used to predict the efficiency of coupling and deprotection steps for peptides containing novel this compound derivatives, thereby accelerating the development of new and improved building blocks for peptide synthesis.

Future Directions and Emerging Research Avenues

Development of Next-Generation Orthogonal Protecting Groups Inspired by Dde-Dap(Fmoc)-OH Chemistry

The success of the Fmoc/Dde strategy has spurred research into developing new protecting groups with enhanced features to overcome some of the limitations of the Dde group, such as its potential for migration under certain conditions. sigmaaldrich.comnih.gov The Dde group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but it is selectively removed by treatment with 2% hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.com This inspires the design of novel protecting groups with alternative, highly specific cleavage conditions.

Research is focused on groups that offer:

Enhanced Stability: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group, a more sterically hindered analogue of Dde, was developed to reduce the risk of protecting group migration that can occur with Dde, particularly in sequences containing lysine (B10760008). sigmaaldrich.comnih.gov

Alternative Cleavage Mechanisms: The development of protecting groups removable by different chemical or physical triggers (e.g., light, specific enzymes, or different pH conditions) would expand the "toolbox" for synthesizing highly complex, multi-functionalized peptides.

Complete Orthogonality: While Dde is largely orthogonal to Fmoc, hydrazine can also slowly cleave Fmoc groups. sigmaaldrich.com Research into groups that are completely inert to all other reagents used in SPPS is a significant goal. For instance, the allyloxycarbonyl (Aloc) group, which is removed by palladium catalysts, offers a different axis of orthogonality that is fully compatible with both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de

Table 1: Comparison of Orthogonal Protecting Groups

| Protecting Group | Typical Cleavage Reagent(s) | Stable To | Key Features/Considerations |

|---|---|---|---|

| Dde | 2% Hydrazine in DMF | Piperidine, TFA | Standard choice; potential for migration in some sequences. sigmaaldrich.comnih.gov |

| ivDde | 2-10% Hydrazine in DMF | Piperidine, TFA | More sterically hindered than Dde, reducing migration risk, but can be difficult to remove. sigmaaldrich.com |

| Aloc | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Piperidine, TFA, Hydrazine | Offers a distinct, metal-catalyzed deprotection mechanism. iris-biotech.de |

| Mtt | 1% TFA in DCM | Piperidine, Hydrazine, Pd(0) | Mildly acid-labile, allowing deprotection without cleaving tBu-based side-chain groups. sigmaaldrich.com |

Expanding the Scope of Site-Specific Bioconjugation Methodologies for Complex Biomolecules

The ability to unmask a single reactive amine at a precise location within a peptide chain using this compound is a powerful tool for bioconjugation. chemimpex.com After selective removal of the Dde group on-resin, the newly freed side-chain amine serves as a chemical handle for attaching a wide array of molecules, including fluorophores, cross-linkers, chelating agents for radiometals, or entire drug molecules. nih.gov

Future research aims to leverage this capability to construct increasingly sophisticated biomolecules:

Multi-Functional Probes: By combining this compound with other orthogonally protected amino acids (e.g., Lys(Aloc) or Asp(OAll)), researchers can synthesize peptides with multiple, uniquely addressable sites. This allows for the creation of probes carrying, for example, a targeting moiety, an imaging agent, and a therapeutic payload on a single peptide scaffold.

Branched and Dendrimeric Peptides: The Dde group is instrumental in the synthesis of branched peptides, such as multiple antigenic peptides (MAPs), where peptide chains are grown from a core molecule. bachem.com This methodology can be expanded to create novel dendrimeric structures for applications in drug delivery and vaccine development.

Targeted Therapeutics: The site-specific conjugation of potent cytotoxic drugs to peptides that target cancer cells is a promising avenue for developing next-generation anticancer agents with improved efficacy and reduced side effects. chemimpex.com The chemistry enabled by this compound is central to the precise assembly of these complex conjugates.

Integration into Automated High-Throughput Peptide Synthesis Platforms

The progression of peptide-based therapeutics and research tools is intrinsically linked to the ability to produce them efficiently and reliably. Automated peptide synthesizers have revolutionized the field, and the integration of complex chemistries, such as orthogonal deprotection, is a key area of development. iris-biotech.deresearchgate.net

Building blocks like this compound are well-suited for automated platforms, but require dedicated protocols and fluidic pathways for the orthogonal deprotection step. nih.govresearchgate.net

Developing Automated Protocols: Research is ongoing to optimize automated protocols for Dde removal. This includes precise control over reagent delivery (2% hydrazine), reaction time, and subsequent washing steps to ensure complete deprotection without side reactions or carryover that could affect subsequent couplings. researchgate.net

High-Throughput Synthesis of Modified Peptides: The goal is to fully automate the synthesis of complex, site-specifically modified peptides from start to finish. This would enable the rapid, high-throughput screening of peptide libraries where each member contains a specific modification (e.g., a different fluorescent label or drug conjugate) at the same position, accelerating drug discovery and diagnostics development.

Versatile Synthesizer Platforms: Future synthesizers are being designed with greater flexibility, allowing for multiple, user-defined orthogonal deprotection steps within a single automated run. An automated synthesizer has been described that incorporates functions for both Fmoc and ivDde deprotection into its software, showcasing the feasibility of this approach. researchgate.net

Exploration of this compound in Novel Materials Science and Nanotechnology Applications

The precise chemical control offered by this compound is finding applications beyond traditional biochemistry, entering the realms of materials science and nanotechnology. chemimpex.com Peptides are increasingly used as building blocks for self-assembling nanomaterials due to their biocompatibility and programmability.

Functionalized Polymers: The compound can be incorporated as a monomer into polymer matrices. The Dde group can be removed post-polymerization to introduce reactive amine functionalities onto the material's surface, allowing for the covalent attachment of bioactive molecules or changing the material's surface properties. chemimpex.com

Smart Hydrogels: Peptide-based hydrogels are being explored for tissue engineering and controlled drug release. mdpi.com By incorporating this compound into the peptide sequence, it is possible to create "smart" hydrogels. After the hydrogel has self-assembled, the Dde groups can be removed to expose amine handles, allowing the gel to be functionalized in situ with growth factors or drugs.

Targeted Nanocarriers: In nanotechnology, self-assembling peptides can form micelles or nanoparticles for drug delivery. mdpi.com Using this compound in the peptide sequence allows for the precise, post-assembly attachment of targeting ligands (e.g., antibodies or small molecules) to the surface of the nanocarrier, enhancing its ability to deliver a payload to specific cells or tissues.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Emerging Research Focus |

|---|---|---|

| Functional Surfaces | Provides a masked reactive site on a polymer or surface. | Creating surfaces that can be selectively activated to bind cells or proteins. |

| Smart Hydrogels | Acts as a latent cross-linking or functionalization point within the hydrogel matrix. | Developing materials for regenerative medicine that can be modified after implantation. mdpi.com |

| Targeted Nanoparticles | Enables site-specific attachment of targeting molecules to the nanoparticle surface. | Designing highly specific drug delivery systems with reduced off-target effects. mdpi.com |

Potential for this compound in the Development of Advanced Biochemical Assays and Screening Tools

The ability to install a probe at a specific site within a peptide is critical for developing sophisticated tools for biochemical research and diagnostics. This compound is an ideal building block for this purpose. researchgate.net

Fluorescent Peptide Sensors: Researchers have designed peptide-based sensors where a fluorophore is attached to the Dap side chain. researchgate.netrsc.org Changes in the local environment of the peptide, such as binding to a target protein or cleavage by a protease, can induce a change in the fluorescence signal, allowing for real-time monitoring of biological processes.

FRET-Based Assays: For Förster Resonance Energy Transfer (FRET) assays, a donor and an acceptor fluorophore must be positioned at a specific distance. Using this compound in combination with another orthogonally protected amino acid allows for the precise placement of both fluorophores within a peptide substrate, creating highly sensitive tools for studying enzyme activity (e.g., proteases or kinases).

Radiolabeled Imaging Agents: The Dap side chain can be modified with a chelating agent capable of binding radiometals like Technetium-99m. nih.gov When this building block is incorporated into a peptide that targets a specific receptor (e.g., integrins on tumor cells), it creates a powerful agent for in vivo imaging techniques like SPECT, enabling non-invasive diagnosis and monitoring of disease. nih.gov

Q & A

Q. What are the roles of the Dde and Fmoc protecting groups in Dde-Dap(Fmoc)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF) . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is an orthogonal protecting group for side-chain amines (e.g., lysine or diaminopropionic acid residues), removed via hydrazine treatment without affecting Fmoc . This dual protection enables sequential synthesis of branched or modified peptides.

Q. How should this compound be stored to ensure stability?

Store lyophilized powder at -20°C in a desiccator. For solutions (e.g., in DMSO), aliquot to avoid freeze-thaw cycles and store at -80°C for ≤6 months or -20°C for ≤1 month. Heating to 37°C with sonication improves solubility in polar solvents like DMF .

Q. What analytical methods validate the purity of this compound?

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance). Pre-column derivatization with Fmoc-Cl enhances sensitivity for trace impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for this compound: 490.55 g/mol) and check for side products like incomplete deprotection .

Advanced Research Questions

Q. How to design an orthogonal protection scheme using this compound for complex peptide architectures?

Step-by-Step Methodology :

Resin Loading : Use Fmoc-Dap(Dde)-OH coupled to a Wang resin via its carboxyl group.

Fmoc Deprotection : Treat with 20% piperidine/DMF (2 × 5 min).

Peptide Elongation : Add amino acids using HATU/DIPEA activation .

Dde Deprotection : After Fmoc removal, treat with 2% hydrazine/DMF (2 × 10 min) to expose the side-chain amine for further functionalization (e.g., biotinylation) .

Critical Considerations :

- Avoid prolonged hydrazine exposure to prevent backbone cleavage.

- Monitor deprotection efficiency via Kaiser test or LC-MS.

Q. How to resolve contradictions in mass spectrometry data during this compound incorporation?

Q. How to optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Activation Reagents : Replace HOBt with Oxyma Pure (5:1 molar ratio to amino acid) to reduce racemization .

- Solvent System : Use DCM:DMF (1:1) to improve solubility of bulky residues.

- Microwave Assistance : Apply 25 W for 5 min at 50°C to enhance reaction kinetics without degrading Dde .

Q. What strategies enable site-specific modification of this compound in click chemistry applications?

After Dde removal, the exposed amine can react with:

- NHS Esters : For fluorescent tags (e.g., FITC) in PBS buffer (pH 7.4).

- CuAAC (Click Chemistry) : React with alkynes using Cu(I) catalysis (e.g., BTTAA ligand for reduced cytotoxicity) .

Example Protocol :

Deprotect Dde with hydrazine.

Incubate with 1.2 eq. alkyne-PEG4-FITC, 2 mM CuSO4, and 5 mM sodium ascorbate in TBTA for 2 hr.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.